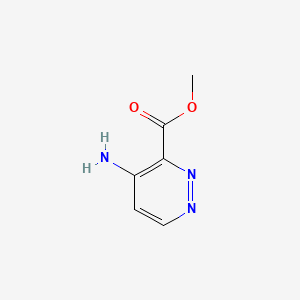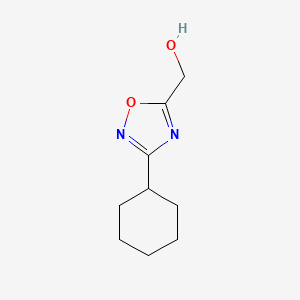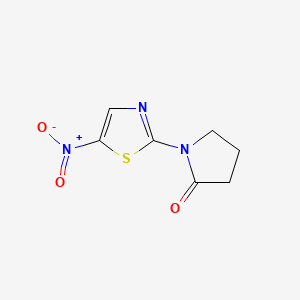
2-Pyrrolidinone, 1-(5-nitro-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is a chemical compound belonging to the thiazole class, known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring, which imparts unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone can be synthesized through various synthetic routes. One common method involves the reaction of 5-nitro-2-thiazolylamine with pyrrolidinone under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of various substituted thiazoles and pyrrolidinones.
Applications De Recherche Scientifique
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is compared with other similar compounds, such as 1-(5-nitro-2-thiazolyl)piperazine and 2-amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole. While these compounds share structural similarities, 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is unique in its specific biological activities and applications.
Comparaison Avec Des Composés Similaires
1-(5-nitro-2-thiazolyl)piperazine
2-amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole
1-acetyl-4-(5-nitro-2-thiazolyl)piperazine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
13109-99-4 |
|---|---|
Formule moléculaire |
C7H7N3O3S |
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
1-(5-nitro-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H7N3O3S/c11-5-2-1-3-9(5)7-8-4-6(14-7)10(12)13/h4H,1-3H2 |
Clé InChI |
UBYUUYVSFQRSJR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=NC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


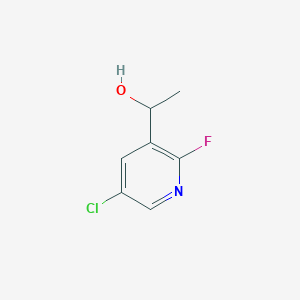





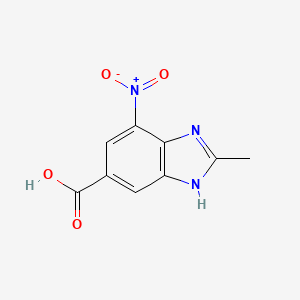
![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)

